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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)ethanol

Cat. No.: B157507

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
analytical characterization of 2-(4-Chlorophenoxy)ethanol. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles,
offering a foundational dataset for its identification and quality control in research and

development settings.

Spectroscopic Data Summary

The empirical formula for 2-(4-Chlorophenoxy)ethanol is CsHoClO2 with a molecular weight of
172.61 g/mol .[1] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-(4-Chlorophenoxy)ethanol
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Chemical Shift (3)
ppm

Multiplicity

Integration Assignment

Data not available

Data not available

Data not available

Data not available

Table 2: 13C NMR Spectroscopic Data for 2-(4-Chlorophenoxy)ethanol

Chemical Shift (6) ppm

Assignment

Data not available

C1 (C-0)

Data not available

C2/C6 (Ar-CH)

Data not available

C3/C5 (Ar-CH)

Data not available C4 (Ar-C-Cl)
Data not available -O-CHa-
Data not available -CH2-OH

Note: Specific, experimentally-derived chemical shift values for *H and 13C NMR were not

publicly available in the searched resources. The assignments are predicted based on the

known structure of 2-(4-Chlorophenoxy)ethanol.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 2-(4-Chlorophenoxy)ethanol
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Wavenumber (cm~?) Functional Group Assignment
Data not available O-H stretch (alcohol)

Data not available C-H stretch (aromatic)

Data not available C-H stretch (aliphatic)

Data not available C=C stretch (aromatic)

Data not available C-O stretch (ether)

Data not available C-O stretch (alcohol)

Data not available C-Cl stretch

Note: A detailed list of IR absorption peaks was not available in the searched resources. The
functional group assignments are based on the expected vibrational modes for the structure of
2-(4-Chlorophenoxy)ethanol.

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data for 2-(4-Chlorophenoxy)ethanol

m/z Relative Intensity Assignment

172 Data not available [M]* (Molecular lon)
130 Data not available

128 Data not available

Note: The relative intensities for the m/z peaks were not specified in the available data. The
assignment of the molecular ion is based on the molecular weight of the compound.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis

of organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of 2-(4-Chlorophenoxy)ethanol is dissolved in
approximately 0.75 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.
A small amount of a reference standard, such as tetramethylsilane (TMS), is added for
chemical shift calibration (O ppm).

Instrumentation: *H and 3C NMR spectra are acquired on a high-resolution NMR
spectrometer, for example, a Bruker AVANCE series spectrometer, operating at a field
strength of 300 MHz or higher for protons.

'H NMR Acquisition: The *H NMR spectrum is typically acquired with a sufficient number of
scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a
spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-3 seconds.

13C NMR Acquisition: The 13C NMR spectrum is acquired with proton decoupling to simplify
the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220
ppm) is used. Due to the lower natural abundance and sensitivity of the 3C nucleus, a larger
number of scans and a longer relaxation delay may be required.

Data Processing: The acquired Free Induction Decays (FIDs) are processed using
appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation,
phase correction, baseline correction, and referencing to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the
solid or liquid sample is placed directly onto the ATR crystal. For transmission FTIR, a KBr
pellet is prepared by grinding a small amount of the sample with dry potassium bromide and
pressing the mixture into a thin, transparent disk.

Instrumentation: An FTIR spectrometer, such as a Bruker Tensor or a PerkinElmer Spectrum
series, is used.

Background Spectrum: A background spectrum of the empty sample compartment (or the
clean ATR crystal) is recorded to account for atmospheric and instrumental contributions.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b157507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is
recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The final absorbance or transmittance spectrum is generated by ratioing the
sample spectrum against the background spectrum. The positions of the absorption bands
are reported in wavenumbers (cm™1).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2-(4-Chlorophenoxy)ethanol is prepared in a
volatile organic solvent such as dichloromethane or ethyl acetate. The concentration is
typically in the range of 10-100 pg/mL.

Instrumentation: A GC-MS system, such as an Agilent GC-MSD or a Thermo Scientific
TRACE GC with a mass selective detector, is used.

Gas Chromatography: A 1 pL aliquot of the sample solution is injected into the GC. The
injector temperature is typically set to 250 °C. The sample is vaporized and carried by a
carrier gas (usually helium) through a capillary column (e.g., a DB-5ms or HP-5ms column).
A temperature program is used to separate the components of the sample, for example,
starting at 50 °C and ramping up to 280 °C.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass
spectrometer. Electron ionization (El) at 70 eV is commonly used to fragment the molecule.
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Data Analysis: The mass spectrum for 2-(4-Chlorophenoxy)ethanol is obtained by plotting
the relative abundance of the fragment ions against their m/z values. The resulting
fragmentation pattern is used for structural elucidation and confirmation.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(4-Chlorophenoxy)ethanol.
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Caption: General workflow for the spectroscopic analysis of 2-(4-Chlorophenoxy)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b157507?utm_src=pdf-body-img
https://www.benchchem.com/product/b157507?utm_src=pdf-body
https://www.benchchem.com/product/b157507?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1. 2-(4-Chlorophenoxy)ethanol | CBHI9CIO2 | CID 15907 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Chlorophenoxy)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157507#spectroscopic-data-for-2-4-chlorophenoxy-
ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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